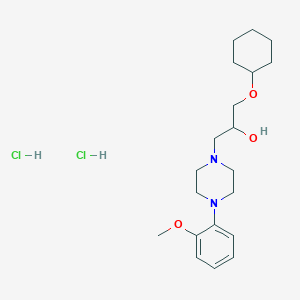
2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 2225142-39-0 . It has a molecular weight of 239.5 . The IUPAC name for this compound is 2-(4-bromo-1H-pyrazol-1-yl)ethene-1,1-diamine hydrochloride .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates Formation
Research has shown the use of derivatives of the 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride in synthesizing pyrazole-stabilized dinuclear palladium(II) chalcogenolates. These compounds serve as precursors for palladium chalcogenide nanoparticles (NPs), which have applications in materials science. The process involves oxidative addition and reductive elimination sequences leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes have been explored for their potential in synthesizing palladium chalcogenide NPs through a single-source precursor route, demonstrating the material's utility in nanotechnology and materials science (Sharma et al., 2015).
Novel Synthesis Routes for Heterocyclic Compounds
Another application includes the convenient synthesis of heterocyclic compounds containing the 5-bromobenzofuran moiety. Through interactions with 1-(5-bromobenzofuran-2-yl)ethanone, researchers have synthesized a variety of heterocyclic structures, elucidating new pathways in organic chemistry and offering potential scaffolds for further medicinal chemistry exploration (Abdelhamid et al., 2016).
Molecular Structure and Spectroscopy Analysis
Furthermore, detailed studies on the molecular structure, vibrational frequencies, and spectroscopic properties of related pyrazole compounds have been conducted. These studies offer insights into the molecular stability, charge transfer, and potential nonlinear optical properties of these compounds, which could be relevant for various applications in spectroscopy and photophysics (Mary et al., 2015).
Synthesis of Polydentate Ligands
Research into the reaction of pyrazole with 1,1,2,2-tetrabromoethane in superbasic media has led to the synthesis of pyrazolyl- and bromo-substituted ethenes. These compounds have been explored for their potential as polydentate ligands, indicating applications in coordination chemistry and the design of metal-organic frameworks or catalysts (Potapov et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQBXFBPEPMHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=N)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)acetimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)

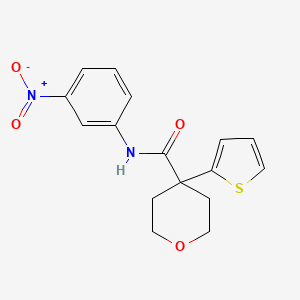
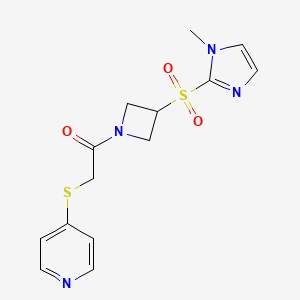

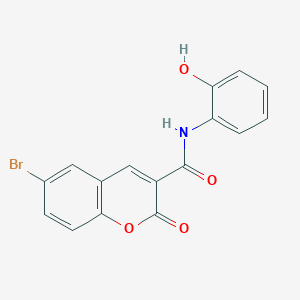
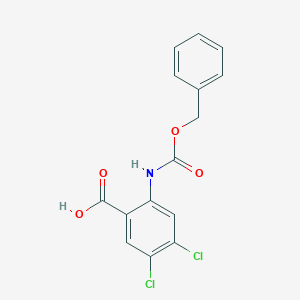

![ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate](/img/structure/B2694422.png)

